molecular formula C13H14N4O3 B15065157 ethyl (1Z)-N-(3-nitroquinolin-4-yl)ethanehydrazonate

ethyl (1Z)-N-(3-nitroquinolin-4-yl)ethanehydrazonate

Cat. No.: B15065157
M. Wt: 274.28 g/mol
InChI Key: ARGLUAZWRYETIG-DHDCSXOGSA-N
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Description

Ethyl (1Z)-N-(3-nitroquinolin-4-yl)ethanehydrazonate is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

Molecular Formula

C13H14N4O3

Molecular Weight

274.28 g/mol

IUPAC Name

ethyl (1Z)-N-(3-nitroquinolin-4-yl)ethanehydrazonate

InChI

InChI=1S/C13H14N4O3/c1-3-20-9(2)15-16-13-10-6-4-5-7-11(10)14-8-12(13)17(18)19/h4-8H,3H2,1-2H3,(H,14,16)/b15-9-

InChI Key

ARGLUAZWRYETIG-DHDCSXOGSA-N

Isomeric SMILES

CCO/C(=N\NC1=C(C=NC2=CC=CC=C21)[N+](=O)[O-])/C

Canonical SMILES

CCOC(=NNC1=C(C=NC2=CC=CC=C21)[N+](=O)[O-])C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (1Z)-N-(3-nitroquinolin-4-yl)ethanehydrazonate typically involves the reaction of 3-nitroquinoline-4-carbaldehyde with ethyl hydrazinecarboxylate under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl (1Z)-N-(3-nitroquinolin-4-yl)ethanehydrazonate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The ethyl group can be substituted with other functional groups to create new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various reagents, including alkyl halides and acyl chlorides, can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce a wide range of functionalized quinoline derivatives.

Scientific Research Applications

Ethyl (1Z)-N-(3-nitroquinolin-4-yl)ethanehydrazonate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl (1Z)-N-(3-nitroquinolin-4-yl)ethanehydrazonate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The quinoline moiety can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-nitroquinoline-4-carbaldehyde: A precursor in the synthesis of ethyl (1Z)-N-(3-nitroquinolin-4-yl)ethanehydrazonate.

    Ethyl hydrazinecarboxylate: Another precursor used in the synthesis.

    Quinoline derivatives: A broad class of compounds with similar structures and diverse biological activities.

Uniqueness

This compound is unique due to its specific structure, which combines the quinoline moiety with a nitro group and an ethanehydrazonate group. This unique combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.

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